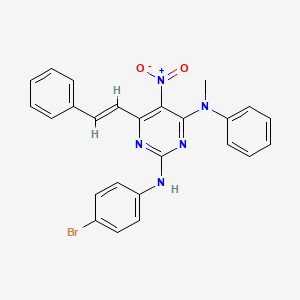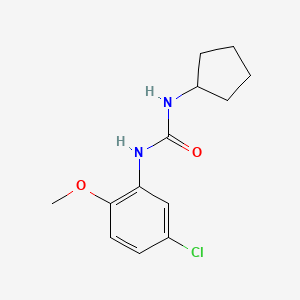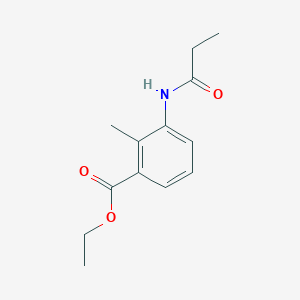
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It features an ethoxyphenyl group and a pyridinylmethyl group attached to a methanamine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridinylmethyl Intermediate: The pyridinylmethyl group can be synthesized by reacting pyridine with formaldehyde and a reducing agent like sodium borohydride.
Coupling Reaction: The ethoxyphenyl and pyridinylmethyl intermediates are then coupled using a suitable amine coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in the design of compounds targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(3-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
- 1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Uniqueness
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the pyridinylmethyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.ClH/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14;/h3-10,16H,2,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWILKXZNRXAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)

![1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5341299.png)
![N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B5341312.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5341328.png)
![N-[4-(pyridin-3-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B5341331.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxo-N-(2-thienylmethyl)octahydro-1,6-naphthyridine-6(2H)-carboxamide hydrochloride](/img/structure/B5341342.png)

![1-acetyl-N-[(2-methylphenyl)(2-thienyl)methyl]piperidine-4-carboxamide](/img/structure/B5341346.png)
![N,N-diethyl-4-{[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5341347.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one](/img/structure/B5341355.png)

![2-methyl-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341365.png)
![2-[3-(2-aminoethyl)-1-piperidinyl]-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride](/img/structure/B5341368.png)
